molecular formula C17H20N2O4S2 B2785164 N-(5-acetyl-4-methylthiazol-2-yl)-4-(benzylsulfonyl)butanamide CAS No. 923413-02-9

N-(5-acetyl-4-methylthiazol-2-yl)-4-(benzylsulfonyl)butanamide

Cat. No. B2785164
CAS RN: 923413-02-9
M. Wt: 380.48
InChI Key: BUXSLIOQZJHYPO-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-4-(benzylsulfonyl)butanamide, commonly known as AMTB, is a synthetic compound that has been extensively studied for its potential use as a research tool in the field of ion channel research. This compound is a selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in various physiological processes such as thermoregulation, pain perception, and cancer progression.

Scientific Research Applications

Prodrug Development

The research on prodrug forms for the sulfonamide group has led to the synthesis of various N-acyl derivatives of model sulfonamides. These derivatives are evaluated as potential prodrug forms for sulfonamide groups occurring in carbonic anhydrase inhibitors. They show promise due to their high water solubility and adequate lipophilicity at physiological pH, suggesting a viable prodrug approach through N-acylation (Larsen, Bundgaard, & Lee, 1988).

Enzyme Inhibition

Studies have synthesized and evaluated compounds for their enzyme inhibitory activities, focusing on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase I and II. These compounds demonstrate significant inhibitory activities, suggesting potential applications in designing more potent and selective inhibitors (Bayrak et al., 2019).

Antimicrobial and Antifungal Activities

Research on benzothiazole-piperazinesulfonamide conjugates has shown promising antimicrobial and antifungal activities against various pathogenic bacterial strains and Candida albicans. This research indicates the potential of such compounds in developing new antimicrobial agents (Rao et al., 2019).

Synthesis of Novel Compounds

Efforts in the synthesis of novel compounds involve the reaction of specific sulfonamides with different agents to produce derivatives with potential therapeutic applications, such as anticancer, anti-inflammatory, and analgesic activities. These synthesized compounds are characterized and evaluated for their bioactivities, providing a basis for further pharmaceutical development (Żołnowska et al., 2015).

Membrane Technology

In the field of membrane technology, the synthesis and characterization of composite nanofiltration (NF) membranes incorporating specific sulfonamide derivatives have been explored. These membranes show significant desalination capabilities, highlighting their potential applications in water treatment processes (Padaki et al., 2013).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-benzylsulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-12-16(13(2)20)24-17(18-12)19-15(21)9-6-10-25(22,23)11-14-7-4-3-5-8-14/h3-5,7-8H,6,9-11H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXSLIOQZJHYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCCS(=O)(=O)CC2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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